molecular formula C8H7Cl2NO B185215 N-(2,3-dichlorophenyl)acetamide CAS No. 23068-36-2

N-(2,3-dichlorophenyl)acetamide

Cat. No. B185215
Key on ui cas rn: 23068-36-2
M. Wt: 204.05 g/mol
InChI Key: URQALMDQINOOPO-UHFFFAOYSA-N
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Patent
US07807684B2

Procedure details

To a solution 2.06 g (12.71 mmol) of 2,3-dichloroaniline (16-1) in 10 mL of benzene cooled in an ice bath was added drop wise a 10 mL benzene solution of 1.95 g (19.07 mmol) of acetic anhydride. The reaction mixture was then brought to reflux for 1 hour, cooled to room temperature and filtered off the desired product 16-2. MS (M+1): theoretical 203.0; measured 204.1. 1H NMR (CDCl3): 2.26 (s, 3H), 7.21 (m, 2H), 7.68 (m, 1H), 8.33 (m, 1H).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:10](OC(=O)C)(=[O:12])[CH3:11]>C1C=CC=CC=1>[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:10](=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered off the desired product 16-2

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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